molecular formula C6H10N2O7S2 B13775124 4-Sulpho-m-phenylenediammonium sulphate CAS No. 93920-38-8

4-Sulpho-m-phenylenediammonium sulphate

Cat. No.: B13775124
CAS No.: 93920-38-8
M. Wt: 286.3 g/mol
InChI Key: BLRLDLUUBIPZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of sulfonic acid and diamine functional groups, making it a versatile intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulpho-m-phenylenediammonium sulphate typically involves the sulfonation of m-phenylenediamine. The reaction is carried out by treating m-phenylenediamine with sulfuric acid under controlled temperature conditions to introduce the sulfonic acid group. The resulting product is then neutralized with ammonium hydroxide to form the ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Sulpho-m-phenylenediammonium sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Sulpho-m-phenylenediammonium sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Sulpho-m-phenylenediammonium sulphate involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The diamine groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sulpho-m-phenylenediammonium sulphate is unique due to the presence of both sulfonic acid and diamine groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable ammonium salts enhances its solubility and makes it suitable for various applications .

Properties

CAS No.

93920-38-8

Molecular Formula

C6H10N2O7S2

Molecular Weight

286.3 g/mol

IUPAC Name

(3-azaniumyl-4-sulfophenyl)azanium;sulfate

InChI

InChI=1S/C6H8N2O3S.H2O4S/c7-4-1-2-6(5(8)3-4)12(9,10)11;1-5(2,3)4/h1-3H,7-8H2,(H,9,10,11);(H2,1,2,3,4)

InChI Key

BLRLDLUUBIPZBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[NH3+])[NH3+])S(=O)(=O)O.[O-]S(=O)(=O)[O-]

Related CAS

88-63-1 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.